
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is a chemical compound with the molecular formula C₃₄H₆₄O₂ It is a cyclobutane derivative characterized by long alkyl chains attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction of long-chain alkenes with a suitable dienophile. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloaddition reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its cyclobutane ring can participate in photochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexadecylcyclobutane-1,3-dione
- 4-Tetradecylcyclobutane-1,3-dione
- 2-Hexadecyl-4-methylcyclobutane-1,3-dione
Uniqueness
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is unique due to its combination of long alkyl chains and a cyclobutane ring. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
91301-93-8 |
|---|---|
Molekularformel |
C34H64O2 |
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
2-hexadecyl-4-tetradecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(35)31(34(32)36)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI-Schlüssel |
KBDAICOBOBBIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


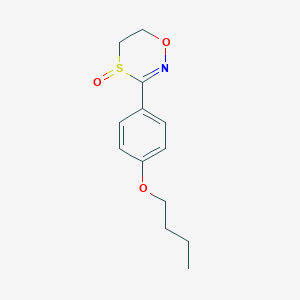

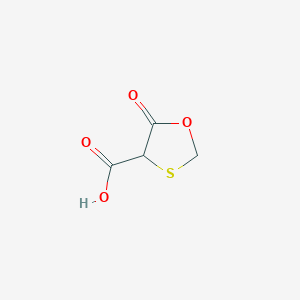

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
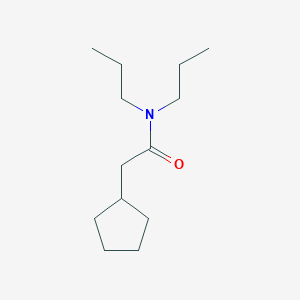
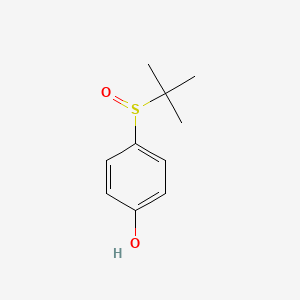
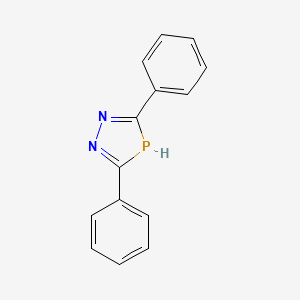

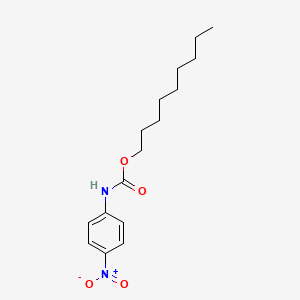
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

